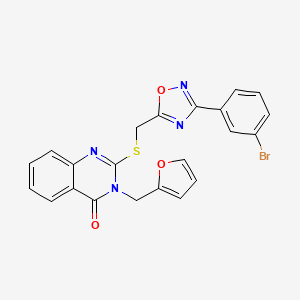

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN4O3S/c23-15-6-3-5-14(11-15)20-25-19(30-26-20)13-31-22-24-18-9-2-1-8-17(18)21(28)27(22)12-16-7-4-10-29-16/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXDINRMNNTEFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br)CC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a complex heterocyclic structure that has attracted significant attention due to its potential biological activities. This article reviews the compound's biological properties, including antimicrobial and anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 535.42 g/mol . The structural complexity arises from the incorporation of a quinazolinone core and oxadiazole moieties, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C25H19BrN4O3S |

| Molecular Weight | 535.42 g/mol |

| Purity | ≥ 95% |

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties . In a study evaluating various quinazolinone derivatives, compounds similar to our target showed promising results against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated inhibition zones of up to 15 mm against Escherichia coli and Staphylococcus aureus .

Key Findings:

- Inhibition Zones: Compounds derived from quinazolinones showed inhibition zones ranging from 9 mm to 15 mm against various bacterial strains.

- Minimum Inhibitory Concentrations (MIC): Some derivatives exhibited MIC values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been extensively studied. In vitro assays demonstrated that these compounds can induce cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). For example, one study reported an IC50 value of approximately 10 μM for a related compound against the PC3 cell line .

Cytotoxicity Results:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10 |

| HT-29 | 12 |

| PC3 | 10 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. Quinazolinones are known to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells .

Case Studies

- Study on Antimicrobial Efficacy: A recent investigation assessed the antimicrobial activity of several quinazolinone derivatives against resistant bacterial strains, revealing that some compounds were more effective than traditional antibiotics like ampicillin and vancomycin .

- Cytotoxicity Evaluation: Another study focused on the cytotoxic effects of quinazolinone-thiazole hybrids, reporting significant growth inhibition in cancer cell lines with varying IC50 values, highlighting the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

2-(((3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one ()

- Key Differences: The bromophenyl group is at the para position (vs. meta in the target compound). The quinazolinone N3 substituent is a 4-chlorobenzyl group (vs. furan-2-ylmethyl).

- Implications: Positional isomerism (3- vs. 4-bromo) may alter steric and electronic interactions with biological targets.

3-(4-Chlorobenzyl)-2-(((3-(3-(Trifluoromethyl)phenyl)-1,2,4-Oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one ()

- Key Differences: The oxadiazole ring is substituted with a 3-(trifluoromethyl)phenyl group (vs. 3-bromophenyl). The quinazolinone N3 substituent is 4-chlorobenzyl.

- Molecular weight (528.9 g/mol) is higher than the target compound (estimated ~500 g/mol), which may influence pharmacokinetics .

Analogues with Varied Heterocyclic Moieties

2-(5-((3-Bromophenyl)thio)-1,3,4-Oxadiazole-2-yl)quinazolin-4(3H)-one (8o) ()

- Key Differences: The thioether links a 1,3,4-oxadiazole directly to the quinazolinone (vs. a methylthio bridge in the target compound). Lacks the furan-2-ylmethyl substituent.

- Implications :

2-(((2-(3-Chlorophenyl)-5-Methyloxazol-4-yl)methyl)thio)-3-Ethylquinazolin-4(3H)-one ()

- Key Differences :

- Replaces 1,2,4-oxadiazole with a 5-methyloxazole ring.

- The N3 substituent is an ethyl group (vs. furan-2-ylmethyl).

- The ethyl group offers minimal steric hindrance compared to aromatic substituents, possibly lowering activity .

Anticancer Activity

- Insights: The presence of 3-bromophenyl and thioether-linked heterocycles correlates with low micromolar IC50 values.

Antimicrobial Activity

- Insights: Halogenated aryl groups (e.g., bromophenyl) enhance antimicrobial potency.

Physicochemical Properties

| Property | Target Compound (Est.) | 3-(4-Chlorobenzyl)-2-(((3-(3-CF3-Ph)-Oxadiazolyl)methyl)thio)quinazolinone | 8o (1,3,4-Oxadiazole) |

|---|---|---|---|

| Molecular Weight | ~500 g/mol | 528.9 g/mol | 417.3 g/mol |

| LogP | ~3.5 (predicted) | 4.2 | 3.8 |

| Hydrogen Bond Acceptors | 7 | 8 | 6 |

- Insights : Higher molecular weight and LogP in CF3-substituted analogues suggest increased lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what intermediates are critical?

The compound can be synthesized via multi-step heterocyclic condensation. A plausible route involves:

- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile derivative with hydroxylamine, followed by bromination at the 3-position of the phenyl group .

- Step 2 : Thioether linkage formation between the oxadiazole-methyl group and the quinazolinone core using a nucleophilic substitution reaction (e.g., Mitsunobu coupling or base-mediated thiol-alkylation) .

- Step 3 : Functionalization of the quinazolinone with furan-2-ylmethyl via N-alkylation under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates include 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole and 3-mercaptoquinazolin-4(3H)-one derivatives.

Q. How should spectroscopic characterization (NMR, IR) be performed to confirm the structure?

- ¹H/¹³C NMR : Focus on diagnostic peaks:

- Quinazolinone : C4 carbonyl carbon (~160–165 ppm in ¹³C NMR), aromatic protons (δ 7.0–8.5 ppm).

- Oxadiazole : Methylthio group (δ ~4.5 ppm for SCH₂), 3-bromophenyl protons (δ 7.3–7.8 ppm).

- Furan : Olefinic protons (δ 6.2–7.4 ppm) .

- IR : Confirm C=O stretch (~1680 cm⁻¹ for quinazolinone), C=N (~1600 cm⁻¹ for oxadiazole), and C-Br (~600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether coupling step?

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400, which improves regioselectivity and reduces byproducts .

- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the thiol group.

- Temperature control : Maintain 70–80°C to balance reactivity and side reactions .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track progress and isolate intermediates promptly .

Q. How to resolve contradictions in biological activity data caused by tautomerism or impurities?

- Tautomerism : Perform variable-temperature NMR to identify tautomeric forms (e.g., oxadiazole-thione vs. oxadiazole-thiol) .

- Impurity profiling : Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect trace byproducts (e.g., unreacted bromophenyl intermediates) .

- Biological assays : Include control experiments with isolated impurities to confirm the active species .

Q. What computational strategies predict the compound’s reactivity or binding modes?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic/nucleophilic sites (e.g., bromophenyl group’s susceptibility to substitution) .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or antimicrobial enzymes), focusing on the oxadiazole’s electron-deficient π-system and furan’s hydrogen-bonding capacity .

Q. How to design an environmental fate study for this compound?

- Degradation pathways : Perform photolysis (UV light, 254 nm) and hydrolysis (pH 2–12) experiments to identify breakdown products (e.g., debromination or oxadiazole ring cleavage) .

- Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity, with LC₅₀ calculations based on OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.